![molecular formula C10H8BrF3 B3314777 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene CAS No. 951889-30-8](/img/structure/B3314777.png)
2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene
Übersicht
Beschreibung
2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene , also known by its IUPAC name 1-(2-bromo-2-propenyl)-3-(trifluoromethyl)benzene , is a chemical compound with the molecular formula C10H8BrF3 . It has a molecular weight of 265.07 g/mol . This compound belongs to the class of aryl bromides and contains both bromine and trifluoromethyl functional groups.
Synthesis Analysis
- Purify the crude product by column chromatography (using ethyl acetate:petroleum ether = 1:20 as the eluent) to obtain This compound .
Molecular Structure Analysis
The compound’s structure consists of a bromine atom attached to the central propene carbon, with a trifluoromethyl group and a phenyl ring. The InChI code for this compound is 1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2 .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Ketones and Chalcones
The compound has been used in the synthesis of various organic compounds. For instance, it's utilized in the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone, a process involving Grignard reaction and oxidation (Qiao Lin-lin, 2009). Additionally, it's used in the facile synthesis of chalcones, which have applications in DNA binding, urease inhibition, and antioxidant activity (Rasool et al., 2021).
Phosphaallenes Synthesis
It is also a precursor in the synthesis of phosphaallenes, which have potential applications in materials science (Ito et al., 2005).
Chemical Properties and Reactivity
Investigation of Kinetics and Mechanism
The compound has been the subject of studies investigating the kinetics of chemical reactions, such as the gas-phase elimination kinetics of similar bromo compounds, which provide insights into reaction mechanisms and the effects of molecular structure on reactivity (Chuchani & Martín, 1990).
Copolymerization Studies
It has been used in the copolymerization of halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates with styrene, providing valuable information on the relative reactivity and properties of the resulting polymers (Kim et al., 1998).
Inhibition Studies
The compound has been studied as a mechanism-based inhibitor of dopamine beta-hydroxylase, which highlights its potential as a tool for studying enzyme mechanisms and designing enzyme inhibitors (Colombo et al., 1984).
Applications in Organic Synthesis
Synthesis of Novel Compounds
It has been used in the synthesis of novel compounds like 2-phenylthio-3-bromopropene, demonstrating its versatility as a reagent in organic synthesis (Chen et al., 2006).
Reactivity in SE′ Reactions
The compound’s reactivity in SE′ reactions with aldehydes and its utility in radical reactions has been characterized, showing its potential in diverse synthetic applications (Williams et al., 2016).
Utility in Synthesis of Functionalized Compounds
It demonstrates utility in the synthesis of functionalized vinylsilanes and serves as a precursor in the synthesis of 2-substituted-4-trimethylsilylfurans, showcasing its adaptability in synthetic chemistry (Knockel & Normant, 1984).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as ®-3-bromo-2-hydroxy-2-methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]propanamide have been shown to interact with the androgen receptor .
Mode of Action
It’s known that compounds with a similar structure can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, sn2’ reactions, and stetter reactions .
Result of Action
Similar compounds have been shown to interact with the androgen receptor, which could potentially influence cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-[(2-trifluoromethyl)phenyl]-1-propene. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULCFMTSOZYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



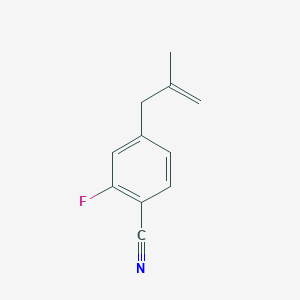

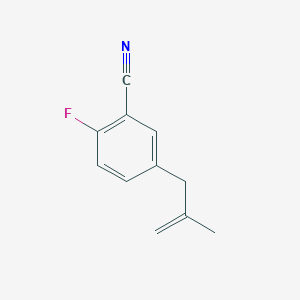

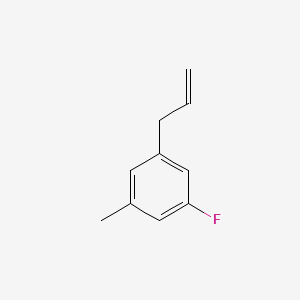

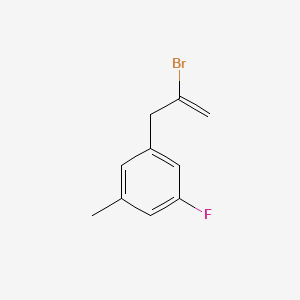
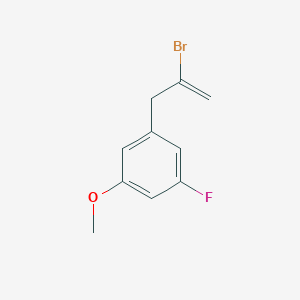
![2-Chloro-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314756.png)
![2-Methyl-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3314759.png)
![2-Chloro-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314762.png)
![2-Methyl-3-[(4-methylthio)phenyl]-1-propene](/img/structure/B3314770.png)
![2-Methyl-3-[(2-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314783.png)
![2-Chloro-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314788.png)